molecular formula C16H15ClO2 B057810 1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]- CAS No. 111000-54-5

1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]-

Cat. No. B057810
M. Wt: 274.74 g/mol
InChI Key: KABSWBAVVVOZDJ-UHFFFAOYSA-N
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Description

“1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]-” is a chemical compound with the molecular formula C16H15ClO2 and a molecular weight of 274.74 g/mol. It is an intermediate for the synthesis of Mephedrone Hydrochloride, which is a stimulant drug related to cathinone and methcathinone .


Molecular Structure Analysis

The molecular structure of “1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]-” can be represented by the InChI string: InChI=1S/C16H16O2/c1-2-16 (17)14-8-10-15 (11-9-14)18-12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3 .

Scientific Research Applications

Asymmetric Synthesis

  • Asymmetric Synthesis of (S)-3-chloro-1-phenyl-1-propanol: Utilizing Saccharomyces cerevisiae reductase, (S)-3-chloro-1-phenyl-1-propanol is synthesized from 3-chloro-1-phenyl-1-propanone with high enantioselectivity. This process is significant in the synthesis of antidepressant drugs (Choi et al., 2010).

Enzyme Inhibition

  • Acetylcholinesterase Inhibition: Compounds like 1-phenoxy-2-propanone and 1-chloro-3-phenoxy-2-propanone, including chloro derivatives, act as competitive inhibitors of acetylcholinesterase. Their binding suggests they may be transition state analogs (Dafforn et al., 1982).

Chemical Reactions and Synthesis

  • α-Chlorination of Aryl Ketones: The α-chlorination of aryl ketones, including 1-phenyl-1-propanone, using manganese(III) acetate in the presence of chloride ions, leads to α,α-dichloro derivatives. This method is important for synthetic applications and understanding reaction mechanisms (Tsuruta et al., 1985).

Degradation Studies

  • Degradation of 1-Phenyl-2-Propanone: The degradation of 1-phenyl-2-propanone (P2P) during long-term storage has been studied, identifying various degradation products. This research provides useful information for methamphetamine impurity profiling (Tsujikawa et al., 2021).

Catalytic and Enzymatic Reactions

  • Lipase Catalyzed Kinetic Resolution: Lipase B from Candida antarctica is used in the kinetic resolution of chloro alcohols, including derivatives of 1-phenyl-2-propanone. This process is vital in obtaining enantiomerically pure chloro alcohols for pharmaceutical purposes (Raju et al., 1995).

properties

IUPAC Name

2-chloro-1-(4-phenylmethoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO2/c1-12(17)16(18)14-7-9-15(10-8-14)19-11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KABSWBAVVVOZDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50477900
Record name 1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50477900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]-

CAS RN

111000-54-5
Record name 1-Propanone, 2-chloro-1-[4-(phenylmethoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50477900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a methylene chloride solution (20 mL) of 4.80 g (20 mmol) of p-(benzyloxy)propiophenone, 2.97 g (1.1 equivalents) of sulfuryl chloride was added at 15° C., followed by 16 hours of stirring. After 20 mL of water was added, methylene chloride was distilled off under a reduced pressure, and extraction was conducted by adding 40 mL of ethyl acetate. The organic layer was washed with 20 mL of a saturated sodium hydrogen carbonate solution, dried over anhydrous magnesium sulfate, and subjected to distillation under a reduced pressure to remove the solvent. A colorless, oily substance (6.299 g) was thereby obtained. The oily substance was crystallized from 0.5 mL of ethyl acetate and 20 mL of hexane to obtain white crystals of 1-[4-(benzyloxy)phenyl]-2-chloro-1-propanone (4.3787 g, isolation yield: 75%).
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
2.97 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

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